molecular formula C13H19N3O3S B6983636 N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide

N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide

Cat. No.: B6983636
M. Wt: 297.38 g/mol
InChI Key: HTYJCFSHMHVEDD-UHFFFAOYSA-N
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Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a propylcarbamoylamino group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-4-(propylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-4-9-14-13(18)15-11-7-5-10(6-8-11)12(17)16-20(2,3)19/h5-8H,4,9H2,1-3H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYJCFSHMHVEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)C(=O)N=S(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide typically involves multi-step organic reactions One common method starts with the preparation of 4-aminobenzamide, which is then reacted with propyl isocyanate to introduce the propylcarbamoylamino group

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl moiety, leading to different products.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions allows researchers to explore its effects on biological systems.

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs with specific therapeutic targets.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carbamoylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(methylcarbamoylamino)benzamide
  • N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylcarbamoylamino)benzamide
  • N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(butylcarbamoylamino)benzamide

Uniqueness

Compared to similar compounds, N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide stands out due to its specific propylcarbamoylamino substitution, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties, making it a compound of interest for further research and development.

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